Cas no 16354-52-2 (Benz[a]anthracene,7,12-diethyl-)
16354-52-2 structure
Product Name:Benz[a]anthracene,7,12-diethyl-
CAS-nummer:16354-52-2
MF:C22H20
MW:284.394206047058
CID:142564
PubChem ID:85374
Update Time:2025-04-19
Benz[a]anthracene,7,12-diethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benz[a]anthracene,7,12-diethyl-
- 7,12-DIETHYLBENZ(A)ANTHRACENE
- 7,12-diethylbenzo[a]anthracene
- 7,12-Diethylbenz[a]anthracene
- 9,10-Diethyl-1,2-benzanthracene
- 7,12-Diethylbenz(alpha)anthracene
- DTXSID90167611
- Benz[a]anthracene, 7,12-diethyl-
- Benz(a)anthracene, 7,12-diethyl-
- BRN 3326609
- CCRIS 1538
- 16354-52-2
- KUM8HZ96VY
- CIFPUMMYFBMFKK-UHFFFAOYSA-N
-
- Inchi: 1S/C22H20/c1-3-16-19-11-7-8-12-20(19)17(4-2)22-18-10-6-5-9-15(18)13-14-21(16)22/h5-14H,3-4H2,1-2H3
- InChI-sleutel: CIFPUMMYFBMFKK-UHFFFAOYSA-N
- LACHT: C12C3C=CC=CC=3C=CC1=C(CC)C1C=CC=CC=1C=2CC
Berekende eigenschappen
- Exacte massa: 284.1566
- Monoisotopische massa: 284.156500638g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 372
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.7
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.0560 (estimate)
- Kookpunt: 493.89°C (rough estimate)
- Brekindex: 1.6770 (estimate)
- PSA: 0
Benz[a]anthracene,7,12-diethyl- Gerelateerde literatuur
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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